molecular formula C16H10N4O4 B14098540 1H,1'H-[2,2'-Bibenzimidazole]-6,6'-dicarboxylic acid CAS No. 727694-92-0

1H,1'H-[2,2'-Bibenzimidazole]-6,6'-dicarboxylic acid

Cat. No.: B14098540
CAS No.: 727694-92-0
M. Wt: 322.27 g/mol
InChI Key: DAJOMYWEFNJJHH-UHFFFAOYSA-N
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Description

[2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid is an aromatic heterocyclic compound characterized by the presence of two benzimidazole units connected via a biaryl linkage This compound is known for its unique structural properties, which contribute to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid typically involves the reaction of 3,3’,4,4’-biphenyltetramine with p-aminobenzoic acid in polyphosphoric acid. This one-step reaction yields the desired compound with high purity and yield . The reaction conditions are carefully controlled to ensure the formation of the bi-benzimidazole moiety, which is crucial for the compound’s stability and functionality.

Industrial Production Methods

While specific industrial production methods for [2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.

    Substitution: The benzimidazole units can undergo substitution reactions, where functional groups are introduced at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism of action of [2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions and leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the nature of the interactions between the compound and the biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,2’-Bi-1H-benzimidazole]-6,6’-dicarboxylic acid stands out due to its unique biaryl linkage, which imparts enhanced stability and reactivity compared to simpler benzimidazole derivatives. This structural feature makes it particularly valuable in applications requiring high-performance materials and bioactive compounds.

Properties

CAS No.

727694-92-0

Molecular Formula

C16H10N4O4

Molecular Weight

322.27 g/mol

IUPAC Name

2-(6-carboxy-1H-benzimidazol-2-yl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C16H10N4O4/c21-15(22)7-1-3-9-11(5-7)19-13(17-9)14-18-10-4-2-8(16(23)24)6-12(10)20-14/h1-6H,(H,17,19)(H,18,20)(H,21,22)(H,23,24)

InChI Key

DAJOMYWEFNJJHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=NC4=C(N3)C=C(C=C4)C(=O)O

Origin of Product

United States

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